molecular formula C12H8O B13665818 Naphtho[2,3-b]furan

Naphtho[2,3-b]furan

Cat. No.: B13665818
M. Wt: 168.19 g/mol
InChI Key: DBFGMZALESGYRS-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]furan is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a furan ring. This compound and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry .

Synthetic Routes and Reaction Conditions:

    Visible-Light-Mediated [3+2] Cycloaddition Reaction: This method involves the use of visible light to mediate the cycloaddition reaction, resulting in the formation of this compound-4,9-diones.

    Palladium-Catalyzed Reverse Hydrogenolysis: This process couples 2-hydroxy-1,4-naphthoquinones with olefins to produce this compound-4,9-diones and hydrogen.

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound derivatives into their corresponding reduced forms.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms in the this compound ring with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and organometallic compounds.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of naphtho[2,3-b]furan and its derivatives involves interactions with various molecular targets and pathways:

    Molecular Targets: These compounds can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The specific pathways affected depend on the structure of the this compound derivative and its target.

Comparison with Similar Compounds

Naphtho[2,3-b]furan can be compared with other similar compounds, such as:

Uniqueness:

Properties

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

benzo[f][1]benzofuran

InChI

InChI=1S/C12H8O/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8H

InChI Key

DBFGMZALESGYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CO3

Origin of Product

United States

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